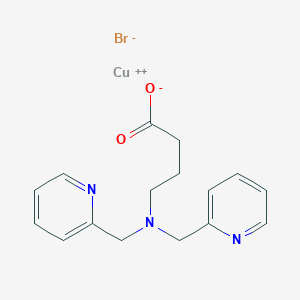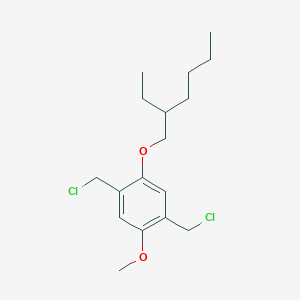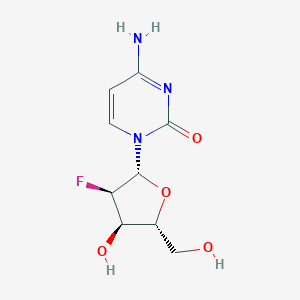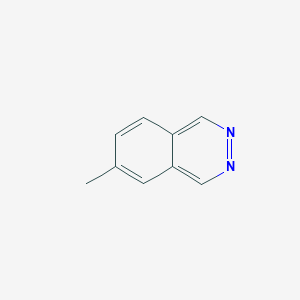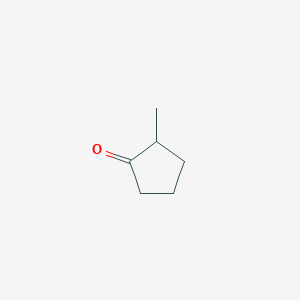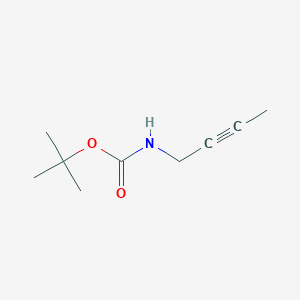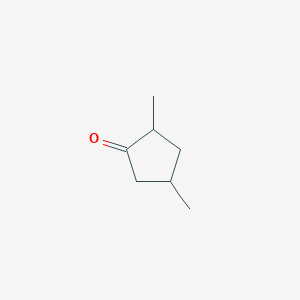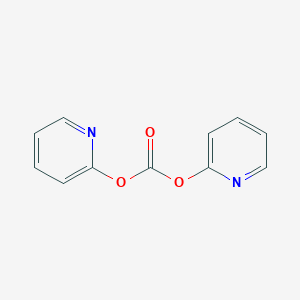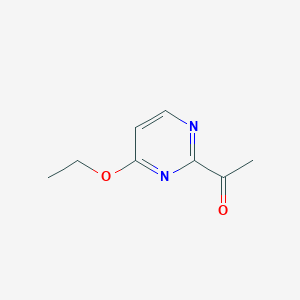
1-(4-Ethoxypyrimidin-2-yl)ethanone
Descripción general
Descripción
1-(4-Ethoxypyrimidin-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPE and has a molecular formula of C8H10N2O2.
Mecanismo De Acción
The mechanism of action of EPE is not fully understood. However, it is believed that EPE acts as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, EPE may inhibit the growth of cancer cells and other rapidly dividing cells.
Efectos Bioquímicos Y Fisiológicos
EPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPE inhibits the growth of cancer cells and other rapidly dividing cells. EPE has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPE in lab experiments is its ease of synthesis. EPE can be synthesized in a few simple steps and is relatively inexpensive. However, one of the limitations of using EPE in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on EPE. One of the most significant future directions is the development of EPE derivatives with improved solubility and potency. EPE derivatives may have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another future direction is the study of the mechanism of action of EPE and its derivatives. Understanding the mechanism of action of EPE may lead to the development of more potent and selective inhibitors of DHODH.
Aplicaciones Científicas De Investigación
EPE has been used in various scientific research studies due to its potential applications in different fields. One of the most significant research applications of EPE is its use as a building block for the synthesis of other compounds. EPE has been used in the synthesis of various pyrimidine derivatives that have shown potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
145947-97-3 |
|---|---|
Nombre del producto |
1-(4-Ethoxypyrimidin-2-yl)ethanone |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(4-ethoxypyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
Clave InChI |
LNLIGTYHRVFOBN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
SMILES canónico |
CCOC1=NC(=NC=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




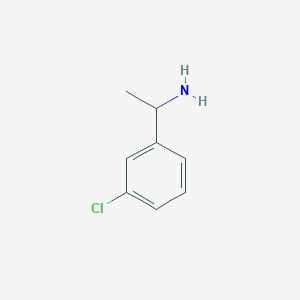
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
